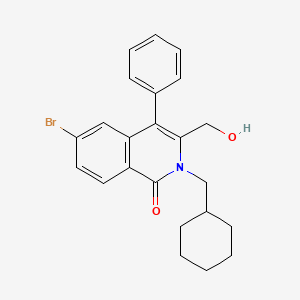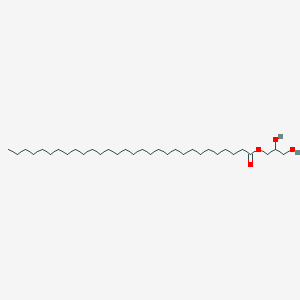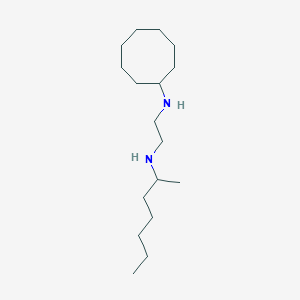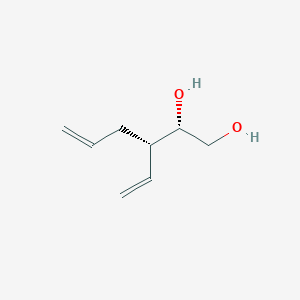
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- is an organic compound with the molecular formula C8H14O2. This compound is characterized by the presence of a hexene backbone with hydroxyl groups attached to the first and second carbon atoms, and an ethenyl group attached to the third carbon atom. The (2S,3S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-hexen-1-ol. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, usually at room temperature.
Industrial Production Methods
Industrial production of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-Hexene-1,2-dione, 3-ethenyl-.
Reduction: 5-Hexane-1,2-diol, 3-ethenyl-.
Substitution: 5-Hexene-1,2-dichloride, 3-ethenyl-.
Aplicaciones Científicas De Investigación
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The ethenyl group may participate in reactions with other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Hexene-1,2-diol: Lacks the ethenyl group at the third carbon.
3-Hexene-1,2-diol: Has the double bond at a different position.
5-Hexyne-1,2-diol: Contains a triple bond instead of a double bond.
Uniqueness
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ethenyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
528573-66-2 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(2S,3S)-3-ethenylhex-5-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(4-2)8(10)6-9/h3-4,7-10H,1-2,5-6H2/t7-,8-/m1/s1 |
Clave InChI |
YEDHSSYZWUBMHB-HTQZYQBOSA-N |
SMILES isomérico |
C=CC[C@@H](C=C)[C@@H](CO)O |
SMILES canónico |
C=CCC(C=C)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
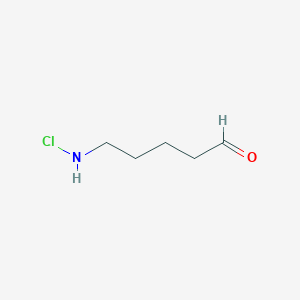
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
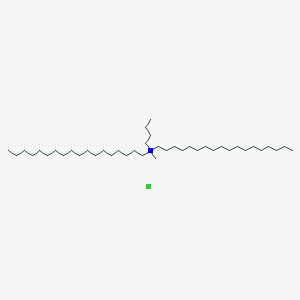
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

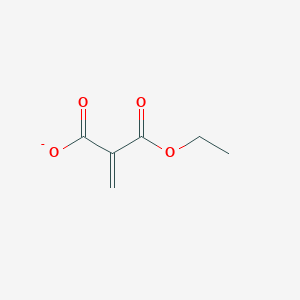
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
